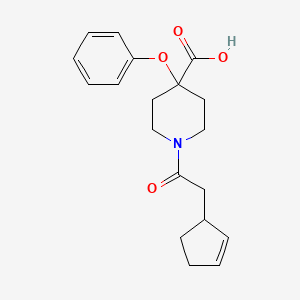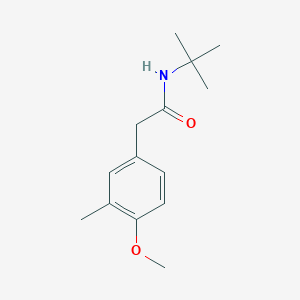![molecular formula C21H18BrNO4 B5319240 5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319240.png)
5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BMQ, and it belongs to the family of quinoline-based molecules. BMQ has shown promising results in several studies, making it a valuable compound for further research.
Mecanismo De Acción
The mechanism of action of BMQ in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. BMQ binds to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. BMQ also induces the generation of reactive oxygen species (ROS), which further contributes to the cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit several biochemical and physiological effects in addition to its anticancer activity. BMQ has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. BMQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BMQ has been shown to improve cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMQ in lab experiments include its potent anticancer activity, its ability to induce apoptosis, and its low toxicity towards normal cells. BMQ is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using BMQ in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on BMQ. One direction is to investigate the potential of BMQ as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis of BMQ and develop more efficient methods for its production. Further studies are also needed to elucidate the mechanism of action of BMQ in different cell types and to identify potential drug targets. Finally, the development of BMQ derivatives with improved pharmacokinetic properties could lead to the development of more effective anticancer drugs.
Métodos De Síntesis
The synthesis of BMQ involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 2-bromo-4-methoxyphenylacetic acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of BMQ. The purity and yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
BMQ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BMQ is in the field of cancer research. Several studies have shown that BMQ exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. BMQ has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
[5-bromo-2-methoxy-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-13(24)27-20-12-17(22)15(11-19(20)26-3)8-10-16-9-7-14-5-4-6-18(25-2)21(14)23-16/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDGZYIRLASKB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)


![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)
![ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)
![7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5319233.png)

![4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5319245.png)